molecular formula C20H20ClN3O3 B2609374 N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide CAS No. 2034604-96-9

N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide

Cat. No.: B2609374
CAS No.: 2034604-96-9
M. Wt: 385.85
InChI Key: UXDADUDFQHBPGB-UHFFFAOYSA-N
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Description

N’-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-methoxyphenyl group and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Preparation of 5-chloro-2-methoxyaniline: This can be achieved by chlorination of 2-methoxyaniline.

    Formation of the indole derivative: The indole moiety can be synthesized through Fischer indole synthesis or other suitable methods.

    Coupling reaction: The final step involves coupling the 5-chloro-2-methoxyaniline with the indole derivative using appropriate reagents and conditions to form the target compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N’-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions.

Scientific Research Applications

N’-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N’-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide can be compared with other similar compounds, such as:

    N’-(5-chloro-2-methoxyphenyl)-N-[2-(1H-indol-5-yl)ethyl]ethanediamide: This compound lacks the methyl group on the indole moiety, which may affect its chemical and biological properties.

    N’-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide: The position of the indole moiety is different, which can influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-24-10-8-14-11-13(3-5-17(14)24)7-9-22-19(25)20(26)23-16-12-15(21)4-6-18(16)27-2/h3-6,8,10-12H,7,9H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDADUDFQHBPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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